Cas no 1922870-70-9 (2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-)
![2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- structure](https://ja.kuujia.com/scimg/cas/1922870-70-9x500.png)
2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-
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- インチ: 1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23)
- InChIKey: AOXIWFMYZKZWGG-UHFFFAOYSA-N
- ほほえんだ: S1C(C2=CC(C(F)(F)F)=CC=C2F)=CN=C1NC1=CC=C(C)C=C1
2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512924-1g |
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(p-tolyl)thiazol-2-amine |
1922870-70-9 | 97% | 1g |
$1396 | 2023-03-10 |
2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-に関する追加情報
Research Update on 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- (CAS: 1922870-70-9)
The compound 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- (CAS: 1922870-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This thiazolamine derivative, characterized by its unique trifluoromethyl and fluoro-substituted phenyl groups, has been investigated for its role as a modulator of key biological pathways, particularly in inflammation and oncology. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic route and structural optimization of this compound, highlighting its improved bioavailability and target selectivity compared to earlier analogs. The research team employed a multi-step synthesis involving palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-5-(trifluoromethyl)phenyl moiety, followed by amination to yield the final product. Computational modeling and in vitro assays demonstrated its high affinity for protein kinases implicated in inflammatory responses, with IC50 values in the low nanomolar range.
Further investigations into its mechanism of action revealed that 1922870-70-9 acts as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. In vivo studies using murine models of rheumatoid arthritis showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) and joint swelling upon treatment with this compound. These findings suggest its potential as a novel anti-inflammatory agent, with advantages over existing therapeutics in terms of reduced off-target effects.
In the oncology domain, preliminary data from a 2024 preclinical study indicated that 1922870-70-9 exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated MAPK pathways. The compound's ability to induce apoptosis while sparing normal cells was attributed to its unique interaction with B-Raf and MEK kinases, as confirmed by crystallographic analysis. Collaborative efforts between academic and industry researchers are now underway to explore its efficacy in combination therapies and to address pharmacokinetic challenges, such as metabolic stability.
Despite these advancements, challenges remain in the clinical translation of 1922870-70-9. Recent pharmacokinetic studies have identified rapid hepatic metabolism as a potential limitation, prompting the development of prodrug formulations to enhance its half-life. Additionally, toxicology assessments are ongoing to evaluate its safety profile in higher organisms. The compound's patent status and commercial viability are also under scrutiny, with several pharmaceutical companies expressing interest in licensing agreements.
In summary, 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation. Its dual applications in inflammation and oncology underscore the versatility of thiazolamine-based scaffolds, while ongoing research aims to overcome translational hurdles. Future directions include large-scale synthesis optimization and Phase I clinical trials, which will determine its trajectory in the drug development pipeline.
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